molecular formula C13H18N2O3 B12887864 Ethyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate CAS No. 89221-66-9

Ethyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate

Cat. No.: B12887864
CAS No.: 89221-66-9
M. Wt: 250.29 g/mol
InChI Key: VRSUTAVIGHYZRZ-UHFFFAOYSA-N
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Description

Ethyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate is a carbamate derivative featuring a phenyl group substituted with a 3-methyl-1,3-oxazolidin-2-yl moiety. The oxazolidinone ring system is notable for its conformational rigidity and hydrogen-bonding capacity, which often enhances biological activity. This compound is primarily investigated as a pharmaceutical intermediate, particularly in the synthesis of anticoagulants like rivaroxaban, where structural analogs serve as key intermediates . Its ethyl carbamate group contributes to solubility and metabolic stability, making it a critical scaffold in medicinal chemistry.

Properties

CAS No.

89221-66-9

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl N-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate

InChI

InChI=1S/C13H18N2O3/c1-3-17-13(16)14-11-6-4-10(5-7-11)12-15(2)8-9-18-12/h4-7,12H,3,8-9H2,1-2H3,(H,14,16)

InChI Key

VRSUTAVIGHYZRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)C2N(CCO2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 4-(3-methyloxazolidin-2-yl)phenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .

Industrial Production Methods

Industrial production of carbamates often involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high purity of the final product.

Chemical Reactions Analysis

Hydrolysis and Nucleophilic Substitution Reactions

The carbamate group undergoes hydrolysis in aqueous conditions, yielding ethanol and the corresponding amine or urea derivatives. In acidic or basic media, nucleophilic attack at the carbonyl carbon facilitates cleavage of the carbamate bond:

Ethyl carbamate+H2OEthanol+4-(3-Methyloxazolidin-2-yl)phenylamine+CO2\text{Ethyl carbamate} + \text{H}_2\text{O} \rightarrow \text{Ethanol} + \text{4-(3-Methyloxazolidin-2-yl)phenylamine} + \text{CO}_2

This reaction is influenced by pH and temperature, with faster hydrolysis observed under strongly acidic or basic conditions . Nucleophiles such as amines or alcohols can displace the ethoxy group, forming substituted ureas or carbamates .

Cyclization and Oxazolidine Ring Reactivity

The oxazolidine ring participates in cyclization reactions under specific conditions. For example, treatment with Lewis acids like TiCl₄ promotes hydroxymethylation, forming alcohol derivatives :

Oxazolidine+s-TrioxaneTiCl4Alcohol derivative\text{Oxazolidine} + \text{s-Trioxane} \xrightarrow{\text{TiCl}_4} \text{Alcohol derivative}

The ring’s nitrogen atom also acts as a ligand in coordination chemistry, enabling the formation of metal complexes.

Urea Formation via Amine Reactions

Primary amines react with the carbamate group to form ureas. For instance, benzylamine reacts with ethyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate to yield dissymmetric urea derivatives :

Carbamate+BenzylamineDissymmetric urea+Ethanol\text{Carbamate} + \text{Benzylamine} \rightarrow \text{Dissymmetric urea} + \text{Ethanol}

Key Finding :

  • Phenylcarbamates of primary amines exclusively form ureas in polar solvents like acetonitrile (MeCN) .

Solvent Effects on Deprotection Reactions

Deprotection of the carbamate group using tetrabutylammonium fluoride (TBAF) is solvent-dependent. The table below summarizes reaction outcomes :

SolventReaction Outcome (30 min)
THF42% amine, 58% urea
CHCl₃86% unreacted carbamate, 14% urea
MeCN100% urea
DMSO100% urea (with side products)
MeOHNo reaction

Polar aprotic solvents (e.g., MeCN) favor complete urea formation, while non-polar solvents (e.g., CHCl₃) hinder reactivity .

Synthetic Routes and Byproducts

The compound is synthesized via:

  • Isocyanate-Oxazolidine Coupling :

    4-(3-Methyloxazolidin-2-yl)phenyl isocyanate+EthanolEthyl carbamate\text{4-(3-Methyloxazolidin-2-yl)phenyl isocyanate} + \text{Ethanol} \rightarrow \text{Ethyl carbamate}

    This method minimizes side reactions, achieving yields >75% .

  • Mitsunobu Reaction :
    Mitsunobu coupling of phenolic derivatives with alcohols, followed by carbamate formation .

Major Byproducts :

  • Oxazolidinones from ring-opening reactions .

  • Symmetrical ureas under prolonged reaction times .

Comparative Reactivity of Derivatives

DerivativeReactivity Profile
Methyl carbamate analogFaster hydrolysis, lower stability
Simple ethyl carbamateNo oxazolidine-mediated reactions
Urea derivativesEnhanced biological activity

The dual functionality of this compound makes it uniquely reactive compared to simpler carbamates .

Scientific Research Applications

Chemical Properties and Structure

Ethyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate has a molecular formula of C13H18N2O3C_{13}H_{18}N_{2}O_{3} and a molecular weight of approximately 250.29 g/mol. The compound features both a carbamate and an oxazolidine ring, which contribute to its unique chemical reactivity and biological activities. The presence of the oxazolidine moiety is particularly noteworthy as it is associated with various pharmacological properties, including antimicrobial and anti-inflammatory effects .

Antimicrobial Activity

Research indicates that compounds containing oxazolidine structures can exhibit antimicrobial properties. This compound may interact with specific biological targets, such as enzymes involved in bacterial cell wall synthesis, potentially leading to the development of new antibiotics. The dual functional groups (carbamate and oxazolidine) may enhance its efficacy against resistant strains of bacteria.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Similar compounds have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Further research is needed to elucidate the specific mechanisms through which this compound exerts these effects.

Drug Development

Given its unique structure, this compound may serve as a lead compound in drug development for conditions like infections or inflammatory diseases. Its ability to modulate receptor activity could open avenues for treating various pathologies.

Agrochemical Applications

This compound may also find applications in agrochemicals due to its potential herbicidal or fungicidal properties. The structural features that confer biological activity in medicinal contexts could similarly affect plant pathogens or pests.

Case Studies and Research Findings

Several studies highlight the potential applications of compounds similar to this compound:

StudyFindings
Witek et al., 1982Investigated the synthesis and biological properties of carbamates containing oxazolidine rings; suggested potential antibacterial activity .
Recent ResearchCompounds with similar structures demonstrated significant inhibition of bacterial growth; further studies are needed to confirm the efficacy of this compound specifically.

Mechanism of Action

The mechanism of action of ethyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The carbamate group can also form covalent bonds with nucleophilic sites on proteins, leading to the modification of their function .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Modifications Key Functional Groups Primary Application Reference
Ethyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate 3-methyl-oxazolidinone, ethyl carbamate Oxazolidinone, carbamate Pharmaceutical intermediate
4-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one Morpholinone, oxazolidinone, aminomethyl Oxazolidinone, morpholine, amine Rivaroxaban intermediate (anticoagulant)
Methyl [4-(oxoacetyl)phenyl]carbamate Oxoacetyl, methyl carbamate Carbamate, ketone Precursor for pyridazine derivatives
Ethyl [4-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulphonyl]phenyl]carbamate Thiadiazole, sulphonamide, ethyl carbamate Thiadiazole, sulphonamide Potential agrochemical/pharmaceutical
Fenoxycarb (ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate) Phenoxyphenoxyethyl, ethyl carbamate Ether, carbamate Insect growth regulator (pesticide)

Key Observations :

  • Oxazolidinone vs. Morpholinone: The morpholinone-containing analog (rivaroxaban intermediate) exhibits enhanced hydrogen-bonding interactions due to the morpholine oxygen, improving target binding in anticoagulant applications compared to the simpler 3-methyl-oxazolidinone .
  • Thiadiazole and Sulphonamide Modifications: The thiadiazole-sulphonamide analog () introduces sulfur-based heterocycles, which may enhance metabolic resistance but reduce solubility compared to oxazolidinones .
  • Phenoxy Substitutions: Fenoxycarb’s diaryl ether structure () prioritizes lipophilicity for pesticidal activity, contrasting with the polar oxazolidinone in pharmaceutical intermediates .

Physicochemical Properties

Lipophilicity and Solubility
  • Lipophilicity: this compound exhibits moderate lipophilicity due to the ethyl carbamate and oxazolidinone groups. In contrast, chlorophenyl-substituted carbamates (e.g., chlorpropham, ) show higher log k values due to halogenated aryl groups, favoring membrane permeability but increasing toxicity risks .
  • Solubility: The oxazolidinone’s polar nitrogen and oxygen atoms improve aqueous solubility compared to thiadiazole or morpholinone derivatives, which may require formulation aids for bioavailability .

Biological Activity

Ethyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate (CAS No. 89221-66-9) is a compound of interest in medicinal chemistry due to its unique structure, which combines a carbamate and an oxazolidine moiety. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Molecular Structure:

  • Molecular Formula: C13H18N2O3
  • Molecular Weight: 250.29 g/mol
  • IUPAC Name: Ethyl N-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate

The compound features an oxazolidine ring that is known for its role in various biological activities, including antimicrobial and anti-inflammatory effects .

Antimicrobial Properties

Research indicates that compounds containing oxazolidine structures can exhibit significant antimicrobial properties. This compound may interact with bacterial enzymes or cellular receptors, potentially inhibiting growth or causing cell death. A study highlighted the effectiveness of similar compounds against Gram-positive bacteria, suggesting a promising avenue for further investigation into this compound's efficacy against various pathogens .

Anti-inflammatory Effects

The presence of the oxazolidine ring in this compound suggests potential anti-inflammatory activity. Compounds with similar structures have been reported to modulate inflammatory pathways, particularly in conditions such as arthritis and other inflammatory diseases. The dual functionality of the carbamate and oxazolidine may enhance this activity by affecting multiple biological targets .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is another area of interest. For instance, studies involving related carbamates have shown that they can act as inhibitors of serine proteases and other enzymes involved in inflammatory processes. This mechanism could be crucial for developing therapeutic agents targeting diseases characterized by excessive inflammation or infection .

Synthesis Methods

The synthesis of this compound typically involves the reaction of an appropriate isocyanate with an oxazolidine derivative. A common synthetic route includes:

  • Reagents: 4-(3-Methyl-1,3-oxazolidin-2-yl)phenol and ethyl chloroformate.
  • Conditions: The reaction is usually carried out in the presence of a base (e.g., triethylamine) under mild conditions to yield the desired carbamate product.

This method allows for selective formation while minimizing side reactions, making it suitable for further modifications if necessary .

Case Study: Antimicrobial Activity

A recent study evaluated a series of oxazolidine derivatives for their antimicrobial properties. This compound was included in this evaluation due to its structural similarities to known active compounds. The results indicated that it exhibited moderate activity against several bacterial strains, warranting further exploration into its mechanism of action and optimization for enhanced efficacy .

Comparative Analysis of Related Compounds

Compound NameStructureBiological Activity
Ethyl CarbamateStructureLacks oxazolidine; lower activity
Mthis compoundStructureSimilar structure; different solubility
Ethyl [4-(2-methylphenyl)]carbamateStructureDifferent profile; less potent

Uniqueness: this compound is distinguished by its dual functional groups (carbamate and oxazolidine), which may confer unique pharmacological properties not found in simpler derivatives.

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